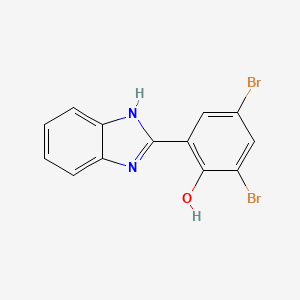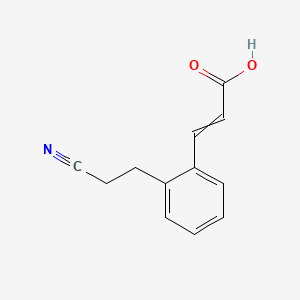
N~2~-Ethylbutane-2,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-Ethylbutane-2,3-diamine is an organic compound with the molecular formula C6H16N2 It is a diamine, meaning it contains two amine groups (-NH~2~)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N2-Ethylbutane-2,3-diamine can be synthesized through several methods. One common approach involves the hydrolysis of 2-ethoxy-4,5-dihydro-4,5-dimethylimidazole using barium hydroxide . Another method includes the reduction of dimethylglyoxime with lithium aluminium hydride . The meso and d,l diastereomers can be separated by fractional crystallization of the hydrochlorides .
Industrial Production Methods: Industrial production of N2-Ethylbutane-2,3-diamine typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. The choice of method depends on the desired isomer and the specific application.
Analyse Des Réactions Chimiques
Types of Reactions: N2-Ethylbutane-2,3-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can yield secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine groups act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminium hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenated compounds and alkyl halides are typical reagents for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary or tertiary amines.
Applications De Recherche Scientifique
N~2~-Ethylbutane-2,3-diamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: It plays a role in the study of enzyme inhibition, particularly with amine oxidases.
Medicine: Research is ongoing into its potential use in drug development, particularly as an enzyme inhibitor.
Industry: It is used in the synthesis of polymers and as a curing agent for epoxy resins.
Mécanisme D'action
The mechanism by which N2-Ethylbutane-2,3-diamine exerts its effects involves its interaction with molecular targets such as amine oxidases. It acts as an inhibitor, binding to the active site of the enzyme and preventing the oxidation of amines . This inhibition can affect various biochemical pathways, making it a valuable tool in research.
Comparaison Avec Des Composés Similaires
1,2-Diaminopropane: A chiral 1,2-diamine with similar coordination chemistry properties.
1,2-Diaminocyclohexane: Another 1,2-diamine that exists as three stereoisomers.
Uniqueness: N2-Ethylbutane-2,3-diamine is unique due to its specific structure, which allows for the formation of distinct stereoisomers. This structural uniqueness makes it particularly useful in stereochemistry studies and in the formation of specific metal complexes .
Propriétés
Numéro CAS |
100868-17-5 |
|---|---|
Formule moléculaire |
C6H16N2 |
Poids moléculaire |
116.20 g/mol |
Nom IUPAC |
3-N-ethylbutane-2,3-diamine |
InChI |
InChI=1S/C6H16N2/c1-4-8-6(3)5(2)7/h5-6,8H,4,7H2,1-3H3 |
Clé InChI |
LLGJLRPFCYMOGI-UHFFFAOYSA-N |
SMILES canonique |
CCNC(C)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-(Bromomethyl)-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14072011.png)
![Benzyl 3-[(Chlorosulfonyl)methyl]benzoate](/img/structure/B14072015.png)

![2-(Piperidin-4-ylmethyl)benzo[d]thiazole hydrochloride](/img/structure/B14072025.png)
